
2-Fluoroethyl (4-ethoxy-3-ethyl-5-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroethyl (4-ethoxy-3-ethyl-5-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This specific compound features a fluoroethyl group and a substituted phenyl ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl (4-ethoxy-3-ethyl-5-methylphenyl)carbamate typically involves the reaction of 2-fluoroethanol with 4-ethoxy-3-ethyl-5-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows:
[ \text{4-ethoxy-3-ethyl-5-methylphenyl isocyanate} + \text{2-fluoroethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoroethyl (4-ethoxy-3-ethyl-5-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Fluoroethyl (4-ethoxy-3-ethyl-5-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Fluoroethyl (4-ethoxy-3-ethyl-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The fluoroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl ring and its substituents may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoroethyl (4-ethoxy-3,5-dimethylphenyl)carbamate: Similar structure but with a different substitution pattern on the phenyl ring.
2-Fluoroethyl (4-methoxy-3-ethyl-5-methylphenyl)carbamate: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
2-Fluoroethyl (4-ethoxy-3-ethyl-5-methylphenyl)carbamate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoroethyl group adds to its distinct properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
84971-43-7 |
|---|---|
Fórmula molecular |
C14H20FNO3 |
Peso molecular |
269.31 g/mol |
Nombre IUPAC |
2-fluoroethyl N-(4-ethoxy-3-ethyl-5-methylphenyl)carbamate |
InChI |
InChI=1S/C14H20FNO3/c1-4-11-9-12(16-14(17)19-7-6-15)8-10(3)13(11)18-5-2/h8-9H,4-7H2,1-3H3,(H,16,17) |
Clave InChI |
ADHSTWMOMZMZEV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1)NC(=O)OCCF)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



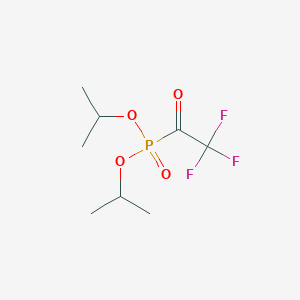
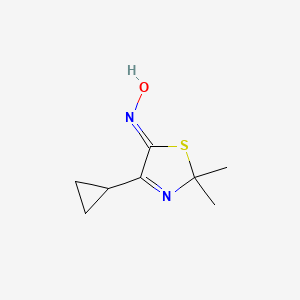


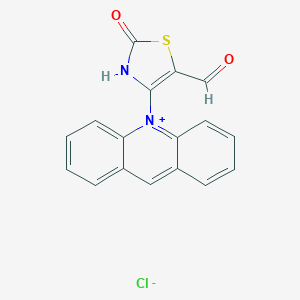
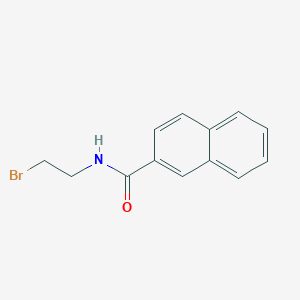
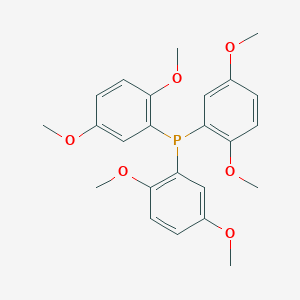
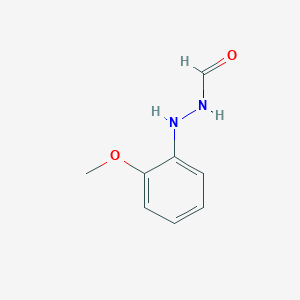




![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
